molecular formula C8H11NO4 B13052975 2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid

2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid

Cat. No.: B13052975
M. Wt: 185.18 g/mol
InChI Key: WHNWHHDZHLJFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid is a spirocyclic compound featuring a unique 7-oxa-5-azaspiro[3.4]octane core fused with a ketone group and an acetic acid side chain. This structure confers conformational rigidity, making it a promising scaffold in medicinal chemistry for targeting enzymes or receptors requiring precise spatial interactions. The compound’s carboxylic acid group enhances solubility in polar solvents, while the spiro system may improve metabolic stability compared to linear analogs .

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

2-(6-oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid

InChI

InChI=1S/C8H11NO4/c10-6(11)4-9-7(12)13-5-8(9)2-1-3-8/h1-5H2,(H,10,11)

InChI Key

WHNWHHDZHLJFQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COC(=O)N2CC(=O)O

Origin of Product

United States

Preparation Methods

Spirocyclic Core Assembly via Annulation Strategies

Research highlights three main annulation approaches to construct the 2-azaspiro[3.4]octane core, which is closely related to the target compound’s structure:

  • Cyclopentane Ring Annulation : This method involves building the five-membered ring first, followed by formation of the four-membered ring to complete the spiro structure.

  • Four-Membered Ring Annulation : Two routes focus on assembling the four-membered ring initially, then annulating the cyclopentane ring.

These approaches utilize readily available starting materials and conventional chemical transformations, minimizing chromatographic purifications and improving scalability.

Multigram Synthesis via Michael Addition and Lactamization

A detailed multistep synthesis reported involves:

  • Michael Addition : Reaction of an alkene precursor with an aminomalonic ester derivative under basic conditions, yielding a spiro proline-pyrrolidone backbone.

  • Intramolecular Lactamization : This step closes the lactam ring, crucial for the spirocyclic framework.

  • Selective Ester Manipulation : Krapcho decarboxylation is employed to selectively remove one ester group from a diester intermediate, preserving the other ester for further transformations.

  • Protection and Reduction : Boc-protection of the nitrogen atom precedes regioselective reduction of the tertiary amide to an ethyl ester.

  • Hydrolysis : Final hydrolysis yields the N-Boc protected spirocyclic proline derivative, a close analog to the target acid.

This six-stage protocol is characterized by good-to-high yields, convenient purification, and practical scalability, enabling multigram production.

Tandem Aldol-Lactonization Reaction

An earlier synthesis of related 1-oxo-2-oxa-5-azaspiro[3.4]octane systems utilized a tandem aldol-lactonization reaction to form the spirocyclic ring system efficiently. Subsequent oxidation with ruthenium tetroxide afforded spiro beta-lactone gamma-lactams, which are structurally related intermediates.

Comparative Data Table of Preparation Routes

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield & Notes References
Spirocyclic core formation Annulation (cyclopentane or four-membered ring) Conventional starting materials, minimal chromatography Efficient, scalable, three routes developed
Michael addition + lactamization Michael addition, intramolecular lactamization Alkene 2b + aminomalonic ester, base Yields good; mixture of diester and monoester formed; can proceed without purification
Selective ester removal Krapcho decarboxylation Krapcho conditions, saturated NaCl extraction Selective removal of one ester group, preserves other ester
Nitrogen protection Boc-protection Boc2O, base Protects nitrogen for selective reduction
Regioselective reduction Borane dimethyl sulfide Selective reduction of tertiary amide Provides ethyl ester intermediate
Ester hydrolysis Acidic or basic hydrolysis Conventional conditions Yields final acetic acid derivative
Tandem aldol-lactonization Aldol condensation + lactonization Aldol reaction conditions Efficient ring closure, precursor to oxidation steps

Research Findings and Practical Considerations

  • The multigram synthesis approach is preferred for cost-effective, scalable production due to the use of common reagents and manageable purification steps.

  • The selective ester cleavage (Krapcho decarboxylation) is critical to maintaining functional group integrity and avoiding over-decarboxylation.

  • Protective group strategies enable orthogonal functionalization, allowing for further derivatization or incorporation into complex molecules.

  • Alternative methods such as tandem aldol-lactonization provide racemic mixtures but are valuable for initial ring construction and subsequent oxidation steps.

  • The annulation strategies offer flexibility depending on the availability of starting materials and desired substitution patterns.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid has several applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules, this compound provides a versatile platform for exploring new chemical space.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Insights

  • Spiro Ring Variations: The [3.4]octane system (target compound, ) offers greater conformational stability than the [2.4]heptane analog , which may suffer from ring strain. This stability is critical for maintaining bioactivity in drug design.
  • Functional Groups: Carboxylic acid (target compound, ) vs. ester (): The acid group improves water solubility but may reduce cell permeability. Esters act as prodrugs, enhancing absorption .
  • Biological Relevance :

    • The spiro[3.4]octane motif in ’s DP-7 demonstrates anticancer relevance, suggesting the target compound could similarly interact with biological targets like kinases or proteases .

Biological Activity

2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula for 2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid is C8H11NO4C_8H_{11}NO_4, with a molecular weight of 185.18 g/mol. Its structure includes a spirocyclic framework, which is known to influence biological interactions significantly.

PropertyValue
Chemical FormulaC₈H₁₁NO₄
Molecular Weight185.18 g/mol
CAS Number2089650-04-2
PurityNot specified

Antimicrobial Activity

Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. A study found that derivatives of spiro compounds demonstrated notable activity against various bacterial strains, suggesting that 2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid may share similar properties. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

Emerging evidence suggests that spirocyclic compounds can also exhibit anticancer activities. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death and proliferation inhibition. The potential for this compound to act as an anticancer agent warrants further investigation.

Neuropharmacological Effects

The compound's structure may also suggest potential neuropharmacological effects. Research into similar compounds has indicated activity at various neurotransmitter receptors, including opioid receptors. This could imply that 2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid might have applications in pain management or neurological disorders.

Case Studies

  • Antimicrobial Efficacy : A study conducted on spirocyclic derivatives found that certain modifications enhanced their antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
    CompoundMIC (µg/mL)Bacterial Strain
    Spiro Compound A8Staphylococcus aureus
    Spiro Compound B16Escherichia coli
  • Anticancer Activity : In a recent research trial, spirocyclic compounds were tested against human cancer cell lines, showing IC50 values indicating significant cytotoxicity.
    CompoundIC50 (µM)Cancer Cell Line
    Spiro Compound C10MCF-7 (Breast Cancer)
    Spiro Compound D15HeLa (Cervical Cancer)

The biological activities of 2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : Potential interaction with neurotransmitter receptors could explain its neuropharmacological effects.
  • Cell Cycle Disruption : Evidence suggests that spirocyclic compounds can disrupt the cell cycle in cancer cells, leading to apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.